

# Physical and chemical properties of 1-(Cyanoacetyl)piperidine

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## Compound of Interest

Compound Name: 1-(Cyanoacetyl)piperidine

Cat. No.: B085081

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## An In-depth Technical Guide to 1-(Cyanoacetyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-(Cyanoacetyl)piperidine**, a member of the cyanoacetamide class of compounds, represents a versatile scaffold in organic synthesis and a potential building block in medicinal chemistry. Its unique combination of a reactive cyanoacetyl group and a saturated piperidine ring makes it a valuable intermediate for the synthesis of a diverse range of heterocyclic compounds and molecules with potential biological activity. The piperidine moiety is a well-established privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of **1-(Cyanoacetyl)piperidine**, tailored for professionals in research and drug development.

## Physicochemical Properties

A summary of the key physicochemical properties of **1-(Cyanoacetyl)piperidine** is presented below. It is important to note that while experimental data for some properties are available, others, such as boiling point and density, are not readily found in the literature.

Table 1: Physical and Chemical Properties of **1-(Cyanoacetyl)piperidine**

Property	Value	Source/Comment
IUPAC Name	3-oxo-3-(piperidin-1-yl)propanenitrile	PubChem[1]
Synonyms	N-(Cyanoacetyl)piperidine, Cyanoacetic acid piperidide	PubChem[1]
CAS Number	15029-30-8	ChemicalBook[2], PubChem[1]
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O	ChemicalBook[2], PubChem[1]
Molecular Weight	152.19 g/mol	ChemicalBook[2], PubChem[1]
Appearance	Off-white to orange needle-like crystalline powder	ChemicalBook[2], ECHEMI[3]
Melting Point	87-90 °C	ChemicalBook[2]
Boiling Point	274.67 °C (rough estimate)	ECHEMI[3]
Density	1.0996 g/cm <sup>3</sup> (rough estimate)	ECHEMI[3]
Solubility	Soluble in hot alcohol. Washed with toluene and hexane during synthesis.	Organic Syntheses[4], ChemicalBook[2]
pKa	Data not available. The active methylene protons are weakly acidic.	
XLogP3	0.5	PubChem[1]

## Spectral Data

The structural characterization of **1-(Cyanoacetyl)piperidine** is supported by various spectroscopic techniques.

Table 2: Spectral Data of **1-(Cyanoacetyl)piperidine**

Technique	Data	Source
<sup>1</sup> H NMR	(DMSO-d <sub>6</sub> , ppm): 4.01 (s, 2H, -CH <sub>2</sub> -CN), 3.41 ("t", 2H, piperidine ring), 3.28 ("t", 2H, piperidine ring), 1.53 (m, 6H, piperidine ring)	ChemicalBook[2]
<sup>13</sup> C NMR	Data not explicitly available in searched literature. A reference to the spectrum is available on PubChem.	PubChem[1]
Mass Spectrometry	(FAB, Ar): m/z calculated for C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O - 152.12, found - 152.1	ChemicalBook[2]
Infrared (IR)	A reference to the FTIR spectrum is available on PubChem.	PubChem[1]

## Synthesis

**1-(Cyanoacetyl)piperidine** can be synthesized in high yield via the aminolysis of an alkyl cyanoacetate, such as ethyl cyanoacetate, with piperidine.

## Experimental Protocol: Synthesis of **1-(Cyanoacetyl)piperidine**

This protocol is adapted from a procedure described by Riddles et al. and available on ChemicalBook.[2]

### Materials:

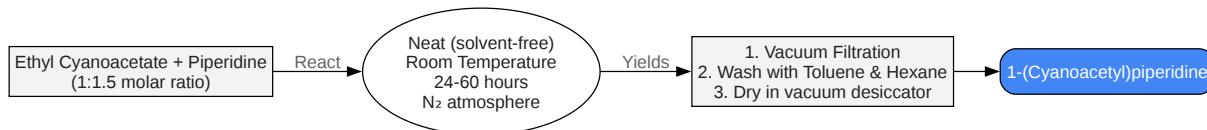
- Ethyl cyanoacetate
- Piperidine
- Toluene

- Hexane
- Concentrated Sulfuric Acid (for desiccator)

Procedure:

- In a reaction vessel under a nitrogen atmosphere, neat piperidine is mixed with neat ethyl cyanoacetate in a 1.5:1 molar ratio with stirring.
- The reaction mixture is stirred at room temperature for 24-60 hours.
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC), observing the disappearance of the ethyl cyanoacetate spot. An iodine chamber is used for visualization as the starting material and product lack strong chromophores.
- Upon completion, a thick, off-white precipitate of **1-(Cyanoacetyl)piperidine** forms.
- The precipitate is filtered under vacuum.
- The solid is washed with small portions of toluene (~20 mL) and hexane (~25 mL).
- The purified product is dried in a vacuum desiccator containing concentrated sulfuric acid for several days until the smell of piperidine is no longer detectable.

Expected Yield: 92%[\[2\]](#)



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Synthesis of **1-(Cyanoacetyl)piperidine**.

## Purification

Recrystallization is a common method for the purification of cyanoacetamides.[\[4\]](#)

#### Experimental Protocol: Recrystallization of **1-(Cyanoacetyl)piperidine**

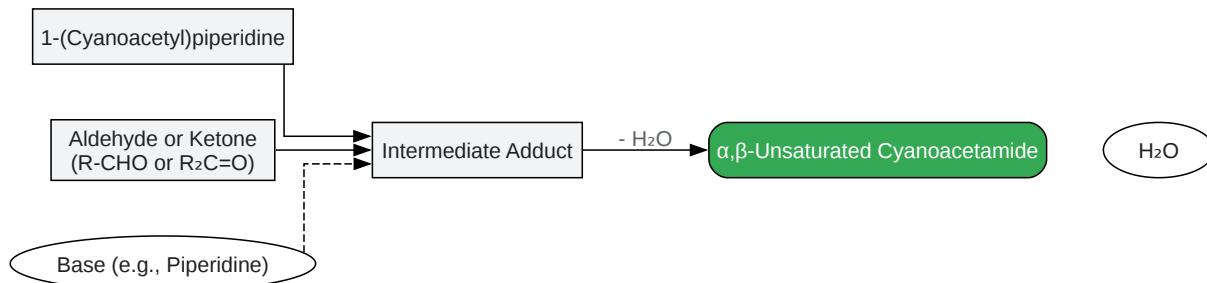
- Dissolve the crude **1-(Cyanoacetyl)piperidine** in a minimal amount of hot ethanol.
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
- Filter the hot solution to remove insoluble impurities and/or charcoal.
- Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold ethanol.
- Dry the crystals under vacuum.

## Chemical Reactivity

The chemical reactivity of **1-(Cyanoacetyl)piperidine** is primarily dictated by the active methylene group flanked by the electron-withdrawing nitrile and carbonyl groups. This makes the methylene protons acidic and susceptible to deprotonation by a base, forming a stabilized carbanion that can participate in various carbon-carbon bond-forming reactions.

## Knoevenagel Condensation

**1-(Cyanoacetyl)piperidine** is an excellent substrate for the Knoevenagel condensation, reacting with aldehydes and ketones in the presence of a weak base (such as piperidine itself, which is a reactant in its synthesis) to form  $\alpha,\beta$ -unsaturated products.[\[5\]](#)[\[6\]](#)

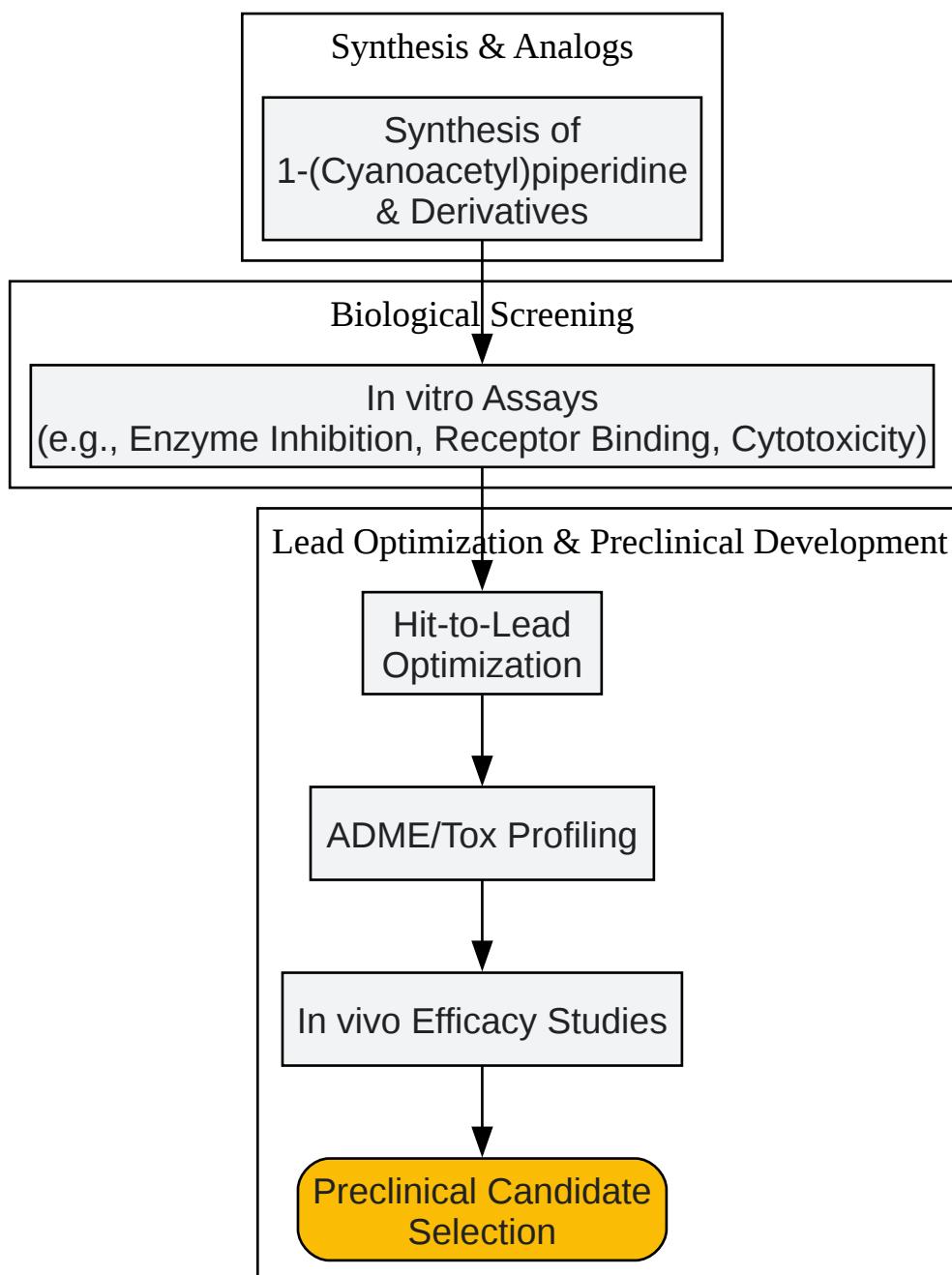
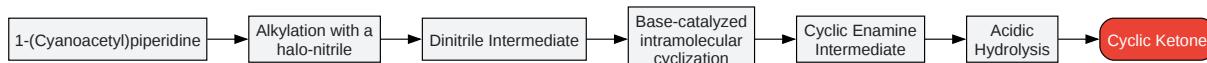


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Knoevenagel condensation of **1-(Cyanoacetyl)piperidine**.

## Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis.<sup>[7][8]</sup> While direct examples with **1-(Cyanoacetyl)piperidine** are not readily available, it can be envisioned as a precursor to a dinitrile that could undergo this cyclization. For instance, the active methylene group could be alkylated with a halo-nitrile, and the resulting dinitrile could then be subjected to Thorpe-Ziegler conditions.



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)